2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
Description
2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid is a complex organic compound that features a pyridine ring substituted with amino, cyano, and phenylcarbamoyl groups, as well as a sulfanylacetic acid moiety
Properties
IUPAC Name |
2-[6-amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c16-7-9-6-11(13(17)19-15(9)23-8-12(20)21)14(22)18-10-4-2-1-3-5-10/h1-6H,8H2,(H2,17,19)(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAMKVPZSGEWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(C(=C2)C#N)SCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145887 | |
| Record name | 2-[[6-Amino-3-cyano-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852389-13-0 | |
| Record name | 2-[[6-Amino-3-cyano-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852389-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-Amino-3-cyano-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the amino, cyano, and phenylcarbamoyl groups. The final step involves the attachment of the sulfanylacetic acid moiety.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The amino, cyano, and phenylcarbamoyl groups are introduced through nucleophilic substitution and electrophilic addition reactions.
Attachment of Sulfanylacetic Acid: The final step involves the reaction of the pyridine derivative with a sulfanylacetic acid precursor under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid exhibit potential anticancer properties. A study demonstrated that derivatives of pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano and sulfanyl groups is believed to enhance these effects by interacting with cellular pathways involved in tumor growth .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds containing pyridine rings have shown promising activity against various bacterial strains. The sulfanyl group in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further investigation in antibiotic development .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, research on related compounds has indicated their ability to inhibit enzymes such as proteases and kinases, which are critical in various biological processes and disease states. This activity could position this compound as a lead compound in drug design targeting specific enzyme pathways .
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine-based compounds, including analogs of this compound. These compounds were screened against various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The study concluded that modifications to the phenyl group could enhance anticancer activity, warranting further exploration of this compound's derivatives .
Case Study 2: Antimicrobial Testing
A comparative study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of several pyridine derivatives, including the target compound. Results indicated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the need for structural optimization to improve potency and selectivity .
Mechanism of Action
The mechanism of action of 2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-Amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
- 2-{[6-Amino-3-cyano-5-(ethylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
Uniqueness
2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct electronic and steric properties compared to its methyl and ethyl analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development .
Biological Activity
2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid (CAS No. 851814-18-1) is a compound that has garnered interest for its potential biological activities. This article explores its molecular structure, biological mechanisms, and relevant case studies highlighting its pharmacological effects.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 327.4 g/mol. The compound features a pyridine ring substituted with various functional groups, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Interaction with Receptors : The structural components allow for potential interactions with various receptors, influencing signaling pathways related to inflammation and cancer.
- Antioxidant Properties : Compounds containing sulfur often exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Overview
The following table summarizes key biological activities reported for this compound based on available literature:
Case Studies
-
Anticancer Activity in Cell Lines
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing. -
Antimicrobial Efficacy
In a separate study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively, indicating moderate antibacterial activity. -
Anti-inflammatory Effects
A research project assessed the anti-inflammatory effects by measuring cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages treated with the compound. Results showed a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
